Cas no 1935147-14-0 (3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid)

3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2-Thiophenecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-iodo-
- 3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid
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- インチ: 1S/C10H12INO4S/c1-10(2,3)16-9(15)12-5-4-6(11)17-7(5)8(13)14/h4H,1-3H3,(H,12,15)(H,13,14)
- InChIKey: QULGKZHWABDJOI-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)SC(I)=CC=1NC(OC(C)(C)C)=O
3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-255912-0.25g |
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid |
1935147-14-0 | 95% | 0.25g |
$683.0 | 2024-06-19 | |
Enamine | EN300-255912-0.5g |
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid |
1935147-14-0 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
Enamine | EN300-255912-1g |
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid |
1935147-14-0 | 1g |
$743.0 | 2023-09-14 | ||
Enamine | EN300-255912-0.1g |
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid |
1935147-14-0 | 95% | 0.1g |
$653.0 | 2024-06-19 | |
Enamine | EN300-255912-0.05g |
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid |
1935147-14-0 | 95% | 0.05g |
$624.0 | 2024-06-19 | |
Enamine | EN300-255912-1.0g |
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid |
1935147-14-0 | 95% | 1.0g |
$743.0 | 2024-06-19 | |
Enamine | EN300-255912-2.5g |
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid |
1935147-14-0 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
Enamine | EN300-255912-5g |
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid |
1935147-14-0 | 5g |
$2152.0 | 2023-09-14 | ||
Enamine | EN300-255912-10.0g |
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid |
1935147-14-0 | 95% | 10.0g |
$3191.0 | 2024-06-19 | |
Enamine | EN300-255912-5.0g |
3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylic acid |
1935147-14-0 | 95% | 5.0g |
$2152.0 | 2024-06-19 |
3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acidに関する追加情報
3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid (CAS No. 1935147-14-0)
The compound 3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid (CAS No. 1935147-14-0) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a thiophene ring system, an iodine substituent, and a tert-butoxycarbonyl amino group. The combination of these functional groups makes it a versatile building block for advanced chemical synthesis and applications.
Recent studies have highlighted the importance of thiophene derivatives in the development of novel materials, particularly in the areas of optoelectronics and drug delivery systems. The presence of the iodine atom in this compound introduces unique electronic properties, making it an attractive candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Additionally, the tert-butoxycarbonyl amino group enhances the molecule's solubility and stability, which are critical factors for its application in biological systems.
One of the most promising applications of 3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid is in the field of medicinal chemistry. Researchers have explored its potential as a precursor for bioactive compounds, particularly in the design of anti-cancer agents. The thiophene ring system is known to exhibit significant bioactivity, and the iodine substituent can be further modified to enhance its pharmacokinetic properties. Recent advancements in click chemistry have also enabled the efficient synthesis of this compound, making it more accessible for large-scale applications.
In terms of synthesis, 3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid can be prepared through a multi-step process involving nucleophilic aromatic substitution and coupling reactions. The use of palladium catalysts has been shown to significantly improve the yield and purity of the product. This compound's ability to undergo further functionalization makes it an ideal intermediate for constructing complex molecular architectures.
From an environmental standpoint, the development of sustainable synthetic methods for 3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid has gained considerable attention. Green chemistry principles have been applied to minimize waste generation and reduce energy consumption during its production. These efforts align with global initiatives to promote eco-friendly chemical manufacturing practices.
In conclusion, 3-{(tert-butoxy)carbonylamino}-5-iodothiophene-2-carboxylic acid (CAS No. 1935147-14-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthetic methodologies and material science, positions it as a key player in future innovations. As research continues to uncover new possibilities for this compound, its role in advancing technology and medicine will undoubtedly expand further.
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